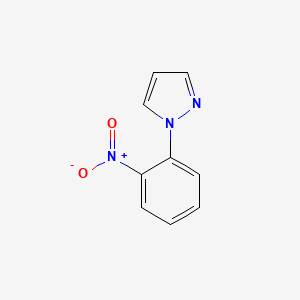

1-(2-Nitrophenyl)pyrazole

Vue d'ensemble

Description

1-(2-Nitrophenyl)pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrazole derivative, which is a class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms .

Synthesis Analysis

Pyrazole derivatives can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .Molecular Structure Analysis

The molecular structure of 1-(2-Nitrophenyl)pyrazole is C9H7N3O2 . Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) .Chemical Reactions Analysis

Pyrazole derivatives have demonstrated different biological activities, exceptional photophysical properties, and high synthetical versatility that allow the obtention of industrially and pharmaceutically crucial chemicals . The reaction of some active methylene compounds with hydrazonoyl bromides has been reported .Physical And Chemical Properties Analysis

The empirical formula of 1-(2-Nitrophenyl)pyrazole is C9H7N3O2 and its molecular weight is 189.17 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

Medicinal Chemistry: Anticancer and Anti-inflammatory Agents

1-(2-Nitrophenyl)pyrazole: has been identified as a valuable scaffold in medicinal chemistry due to its potential therapeutic properties. It serves as a core structure for the development of compounds with anticancer and anti-inflammatory activities. The pyrazole nucleus is a versatile building block that can be modified to interact with various biological targets, such as kinases and enzymes involved in inflammatory pathways .

Organic Synthesis: Building Block for Heterocyclic Compounds

In organic synthesis, 1-(2-Nitrophenyl)pyrazole is utilized as a precursor for the construction of more complex heterocyclic compounds. Its reactivity allows for various substitutions and transformations, enabling the synthesis of a wide range of derivatives with diverse biological and chemical properties .

Material Science: Polymer Chemistry

The pyrazole ring found in 1-(2-Nitrophenyl)pyrazole can be incorporated into polymers to enhance their stability and introduce specific functionalities. These polymers may find applications in coatings, adhesives, and as components in electronic devices .

Agricultural Chemistry: Pesticides and Herbicides

Pyrazole derivatives, including 1-(2-Nitrophenyl)pyrazole , are explored for their potential use in agricultural chemistry as pesticides and herbicides. Their ability to disrupt biological pathways in pests and weeds makes them candidates for new, more effective crop protection agents .

Photodynamic Therapy: Photosensitizers

The structural features of 1-(2-Nitrophenyl)pyrazole make it a candidate for use as a photosensitizer in photodynamic therapy (PDT). PDT is a treatment modality that uses light-activated compounds to generate reactive oxygen species, which can selectively destroy cancer cells .

Chemical Sensing: Analytical Applications

1-(2-Nitrophenyl)pyrazole: can be employed in chemical sensing applications due to its ability to form complexes with various metals and change its optical properties upon binding. This characteristic is useful in the development of sensors for detecting metal ions in environmental and biological samples .

Mécanisme D'action

Target of Action

Pyrazole derivatives have been found to bind with high affinity to multiple receptors , and some pyrazole derivatives have been reported as inhibitors of CDK2 , a protein kinase involved in cell cycle regulation .

Mode of Action

Phenylpyrazole insecticides, a related class of compounds, function by blocking glutamate-activated chloride channels in insects . It’s important to note that the mode of action can vary significantly among different pyrazole derivatives.

Biochemical Pathways

Pyrazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Pharmacokinetics

In silico adme predictions have been performed for some pyrazole derivatives .

Result of Action

Pyrazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Safety and Hazards

Orientations Futures

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Propriétés

IUPAC Name |

1-(2-nitrophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)9-5-2-1-4-8(9)11-7-3-6-10-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPLOJFVHRTRPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345499 | |

| Record name | 1-(2-Nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Nitrophenyl)pyrazole | |

CAS RN |

25688-17-9 | |

| Record name | 1-(2-Nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

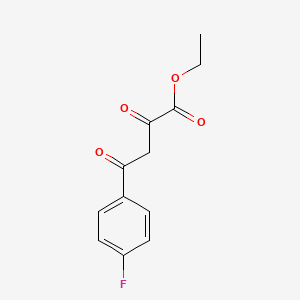

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(5-chloro-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B1297638.png)